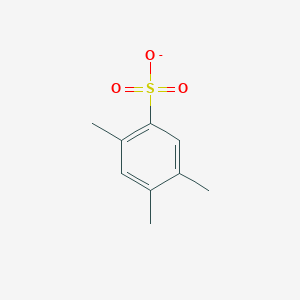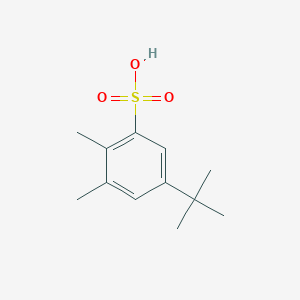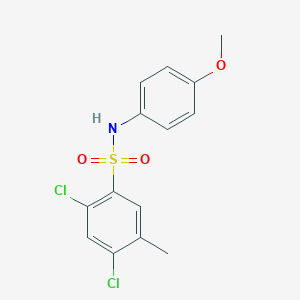![molecular formula C20H17N3O4S B280718 N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280718.png)
N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide, commonly known as MTA, is a chemical compound that has gained significant attention in the field of scientific research. MTA is a potent inhibitor of S-adenosylhomocysteine hydrolase, an enzyme that plays a crucial role in the regulation of cellular methylation processes.
Mecanismo De Acción
MTA exerts its effects by inhibiting S-adenosylhomocysteine hydrolase, an enzyme that catalyzes the breakdown of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. SAH is a potent inhibitor of cellular methylation processes, and its accumulation can lead to dysregulation of gene expression and cellular function. By inhibiting SAH breakdown, MTA increases cellular methylation capacity and regulates gene expression and cellular function.
Biochemical and Physiological Effects:
MTA has been shown to have a variety of biochemical and physiological effects. In cancer cells, MTA induces cell cycle arrest and apoptosis, leading to decreased cell proliferation. MTA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Inflammatory cells, such as macrophages and T cells, are also affected by MTA, leading to decreased production of pro-inflammatory cytokines and decreased immune cell infiltration into inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MTA in lab experiments is its specificity for S-adenosylhomocysteine hydrolase. MTA does not affect other enzymes involved in cellular methylation processes, making it a useful tool for studying the effects of SAH accumulation on cellular function. However, MTA has limited solubility in water and may require the use of organic solvents for administration in lab experiments.
Direcciones Futuras
For MTA research include investigating its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, MTA's neuroprotective effects warrant further investigation as a potential treatment for neurodegenerative diseases. The development of more potent and selective MTA analogs may also lead to improved therapeutic efficacy and reduced side effects. Finally, the use of MTA as a tool for studying cellular methylation processes and gene expression regulation may lead to a better understanding of the role of methylation in cellular function and disease.
Métodos De Síntesis
MTA can be synthesized by reacting 4-aminobenzenesulfonamide with N-(2-bromoacetyl)acetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid to obtain MTA.
Aplicaciones Científicas De Investigación
MTA has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. MTA has also been found to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, MTA has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C20H17N3O4S |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
N-[4-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C20H17N3O4S/c1-12(24)21-13-6-8-14(9-7-13)22-28(26,27)18-11-10-17-19-15(18)4-3-5-16(19)20(25)23(17)2/h3-11,22H,1-2H3,(H,21,24) |
Clave InChI |
WYTFUPSCVNFBOQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)


![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
